4-(DIMETHYLAMINO)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE
Description
Properties
IUPAC Name |
4-(dimethylamino)-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14-7-5-6-8-17(14)18(23-4)13-20-19(22)15-9-11-16(12-10-15)21(2)3/h5-12,18H,13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKTZMYWJOKGMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC=C(C=C2)N(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(dimethylamino)benzoyl chloride with 2-methoxy-2-(o-tolyl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLAMINO)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(DIMETHYLAMINO)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLAMINO)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(dimethylamino)-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide with structurally related benzamide derivatives from the evidence, focusing on molecular properties and substituent effects:
*Estimated based on structural analysis.
Key Structural and Functional Differences:
Electron-Donating vs. Electron-Withdrawing Groups: The target compound features a dimethylamino group (electron-donating) at the 4-position, which may enhance solubility and interactions with polar receptors. In contrast, 4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide has a chloro (electron-withdrawing) and nitro group, likely increasing reactivity but reducing stability.
Comparatively, N-(4-methoxyphenyl)-2-(methylamino)benzamide has a smaller N-substituent, favoring easier molecular docking.
Heavy Atom Inclusion: The tin-containing compound in (trimethylstannyl group) exhibits unique organometallic properties, making it relevant in catalysis or radiopharmaceuticals, unlike the purely organic target compound.
Research Findings and Implications
- Solubility and Bioavailability: Methoxy and dimethylamino groups in the target compound likely improve water solubility compared to halogenated derivatives (e.g., ), which are more lipophilic .
- Synthetic Complexity : The bulky N-substituent in the target compound may pose challenges in synthesis, requiring advanced regioselective techniques.
- Toxicity Considerations : Compounds with heavy metals (e.g., ) carry toxicity risks, whereas the target compound’s organic structure may offer a safer profile for therapeutic use.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(dimethylamino)-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide, and how can purity be optimized?
- Methodology :
-
Step 1 : Start with benzamide core functionalization via nucleophilic acyl substitution. Use 2-methoxy-2-(2-methylphenyl)ethylamine as the amine source in anhydrous dichloromethane (DCM) under nitrogen atmosphere .
-
Step 2 : Introduce the dimethylamino group via electrophilic aromatic substitution (EAS) using dimethylamine hydrochloride and a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C .
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Purity Control : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (silica gel, gradient elution) and validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .
- Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Amine, DCM, RT | DCM | 25°C | 65–75 |
| 2 | Dimethylamine, AlCl₃ | DCM | 0–5°C | 50–60 |
Q. How is structural characterization of this compound performed using spectroscopic techniques?
- NMR Analysis :
- ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.2–7.4 (aromatic protons), δ 3.8 (methoxy group), δ 2.9 (N-CH₂), and δ 2.3 (N(CH₃)₂) .
- ¹³C NMR : Confirm carbonyl (C=O) at ~168 ppm and quaternary carbons in the benzamide core.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Approach :
- Meta-Analysis : Compare studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition assays). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) .
- Dose-Response Validation : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to isolate variables. Use isogenic cell lines to minimize genetic variability .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodology :
-
Substituent Modification : Synthesize analogs with variations in the dimethylamino or methoxy groups. For example, replace the methoxy group with ethoxy or halogen substituents to assess electronic effects .
-
Biological Testing : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate activity with steric/electronic parameters (Hammett constants, logP) .
- Table 2: Example SAR Data
| Derivative | R₁ (Position 4) | R₂ (Ethyl Chain) | IC₅₀ (μM) |
|---|---|---|---|
| Parent | N(CH₃)₂ | 2-Methoxy-2-aryl | 0.8 |
| Analog A | NH₂ | 2-Methoxy-2-aryl | >50 |
| Analog B | N(CH₃)₂ | 2-Ethoxy-2-aryl | 1.2 |
Q. What in vitro models are suitable for investigating the metabolic stability of this compound?
- Approach :
- Hepatic Microsomes : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
- CYP Enzyme Inhibition : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. A >50% inhibition at 10 μM suggests high metabolic liability .
Data Contradiction Analysis
Q. How to address conflicting data on the compound’s solubility in polar vs. non-polar solvents?
- Resolution :
- Solubility Testing : Use standardized shake-flask method (OECD 105) in buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol).
- Confounding Factors : Note that impurities (e.g., residual AlCl₃ from synthesis) may artificially reduce solubility. Pre-purify via recrystallization (methanol/water) before testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
